Carvotroline Hydrochloride is classified as an antipsychotic agent. It is synthesized through chemical reactions involving various precursors, often derived from natural sources or synthesized through laboratory processes. The compound's classification falls under the broader category of psychoactive medications used to manage symptoms associated with schizophrenia and bipolar disorder.
The synthesis of Carvotroline Hydrochloride involves several key steps:
Technical details may vary based on specific protocols employed in different laboratories or pharmaceutical companies, but they generally adhere to established synthetic pathways outlined in patents and scientific literature .
Carvotroline Hydrochloride has a complex molecular structure characterized by multiple rings and functional groups. The molecular formula is typically represented as with a molecular weight of approximately 345.85 g/mol.
The precise three-dimensional structure can be elucidated using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond lengths, angles, and spatial orientation .
Carvotroline Hydrochloride participates in various chemical reactions, particularly in medicinal chemistry:
These reactions are crucial for developing derivatives with improved therapeutic profiles .
The mechanism of action of Carvotroline Hydrochloride primarily involves the modulation of neurotransmitter systems in the brain:
This dual action helps balance neurotransmitter levels, alleviating symptoms associated with schizophrenia and bipolar disorder .
Carvotroline Hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for formulating effective pharmaceutical products .
Carvotroline Hydrochloride is primarily used in clinical settings for:
Ongoing research continues to explore additional therapeutic avenues and formulations that could enhance patient outcomes .
Carvotroline hydrochloride is systematically named 8-Fluoro-2,3,4,5-tetrahydro-2-[2-(4-pyridyl)ethyl]-1H-pyrido[4,3-b]indole monohydrochloride. Its molecular formula is C₁₈H₁₈FN₃·HCl, yielding a molecular weight of 331.815 g/mol [1] [5]. The compound is achiral, possesses no defined stereocenters, and exhibits no optical activity [1].
Table 1: Chemical Identifiers of Carvotroline Hydrochloride
Category | Identifier |
---|---|
Systematic IUPAC Name | 8-Fluoro-2,3,4,5-tetrahydro-2-[2-(4-pyridyl)ethyl]-1H-pyrido[4,3-b]indole monohydrochloride |
CAS Registry Number | 136777-43-0 (hydrochloride); 107266-08-0 (free base) |
SMILES | Cl.FC1=CC2=C(NC3=C2CN(CCC4=CC=NC=C4)CC3)C=C1 |
InChI Key | CYAQJBUCOCJWET-UHFFFAOYSA-N |
Other Designations | WY-47791 (Wyeth code); UNII: OGU53DND3M |
The hydrochloride salt form enhances solubility and stability for experimental use. The free base (C₁₈H₁₈FN₃) has a molecular weight of 295.354 g/mol and a boiling point of 472.5°C [5].
Carvotroline hydrochloride (developmental code WY-47791) emerged from antipsychotic drug discovery efforts in the late 20th century. While the exact discovery date and originating team remain unspecified in available literature, its earliest documented pharmacological characterization dates to 1997 in a study investigating serotonergic modulation of hypothalamic-pituitary-adrenal (HPA) axis activity [1]. The compound was developed by Wyeth Pharmaceuticals as part of a search for γ-carboline derivatives with improved receptor selectivity [1].
Table 2: Historical Timeline of Key Milestones
Period/Era | Development Context |
---|---|
Late 1980s - Early 1990s | Synthesis and preclinical profiling of γ-carboline derivatives by Wyeth. Identification of WY-47791 (Carvotroline) as a high-affinity D2/5-HT2 ligand. |
1997 | First peer-reviewed publication demonstrating its modulation of corticosterone levels in stressed rats [1]. |
Post-2000 | Inclusion in chemical databases (e.g., KEGG DRUG, NCATS Inxight Drugs) as an investigational dopamine antagonist [1] [2]. |
Unlike major drug classes discovered serendipitously (e.g., phenothiazines), carvotroline represented a targeted effort to exploit the γ-carboline scaffold for antipsychotic activity [3]. It did not progress beyond preclinical stages, likely due to the concurrent development of clozapine and other clinically successful atypical antipsychotics.
Carvotroline hydrochloride is definitively classified as a neuropsychiatric agent with subcategorization as a dopamine D2 receptor antagonist [2]. Its primary mechanism involves high-affinity antagonism at dopamine D2 receptors (DRD2), a target shared by established antipsychotics like haloperidol. Additionally, it exhibits significant affinity for serotonin 5-HT₂ receptors, particularly the cortical 5-HT₂ subtype [1].
Table 3: Pharmacological Classification and Receptor Affinity Profile
Classification Level | Description |
---|---|
Primary Therapeutic Class | Neuropsychiatric Agent |
Mechanistic Subclass | Dopamine Antagonist → Dopamine D2-receptor Antagonist (KEGG BRITE hierarchy) |
Key Molecular Targets | - Dopamine D2 receptor (DRD2): Primary target, affinity ~10x greater than for serotonin receptors. - 5-HT2 receptors: Significant affinity, particularly cortical subtypes. |
Structural Class | γ-Carboline derivative |
Its binding profile suggests potential as an atypical antipsychotic candidate, akin to risperidone, due to combined D2 and 5-HT2A antagonism, which may improve efficacy against negative symptoms and reduce extrapyramidal side effects compared to pure D2 antagonists [3]. However, its specific ratio of D2:5-HT2 affinity and functional activity (antagonist vs. inverse agonist) remains less characterized than marketed agents. KEGG DRUG classifies it strictly under Dopamine D2-receptor antagonists (DG01474) [2].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: